tert-butyl N-(3-ethynylazetidin-3-yl)carbamate
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Overview
Description
tert-butyl N-(3-ethynylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.24624. It is known for its unique structure, which includes an azetidine ring and an ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethynylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-ethynylazetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-butyl N-(3-ethynylazetidin-3-yl)carbamate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethynylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The azetidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-(3-azetidinyl)carbamate
- tert-butyl N-(3-propynyl)carbamate
- tert-butyl N-(3-ethynylpyrrolidin-3-yl)carbamate
Comparison: tert-butyl N-(3-ethynylazetidin-3-yl)carbamate is unique due to the presence of both an azetidine ring and an ethynyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, tert-butyl N-(3-azetidinyl)carbamate lacks the ethynyl group, which limits its ability to participate in certain reactions. Similarly, tert-butyl N-(3-propynyl)carbamate does not have the azetidine ring, affecting its binding interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-(3-ethynylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4/h1,11H,6-7H2,2-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHNWJCONAHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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